molecular formula C23H22N4O3S2 B5173288 2-(benzylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5173288
M. Wt: 466.6 g/mol
InChI Key: UVBVMFQXYVFNNR-JXAWBTAJSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. The Z-configuration of the exocyclic double bond (confirmed via X-ray crystallography or NMR spectroscopy in related analogs ) and the presence of a benzylamino group at position 2 contribute to its structural uniqueness. The 3-methoxypropyl substituent on the thiazolidinone ring introduces steric and electronic effects that influence solubility and reactivity.

Properties

IUPAC Name

(5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-30-13-7-12-27-22(29)18(32-23(27)31)14-17-20(24-15-16-8-3-2-4-9-16)25-19-10-5-6-11-26(19)21(17)28/h2-6,8-11,14,24H,7,12-13,15H2,1H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBVMFQXYVFNNR-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazolidinone Moiety: The thiazolidinone ring can be synthesized by reacting a suitable thiourea derivative with an α-halo ketone under basic conditions.

    Construction of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved by cyclization of an appropriate precursor, such as a 2-aminopyridine derivative, with a suitable aldehyde or ketone.

    Coupling of the Two Fragments: The final step involves coupling the thiazolidinone moiety with the pyrido[1,2-a]pyrimidin-4-one core through a condensation reaction, possibly using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

The compound belongs to a class of pyridopyrimidinone-thiazolidinone hybrids. Below is a detailed comparison with structurally related analogs, focusing on substituent variations and their implications:

Substituent Analysis of Thiazolidinone and Pyridopyrimidinone Moieties

Table 1: Substituent Variations and Hypothesized Effects
Compound Name (IUPAC) Thiazolidinone Substituent (Position 3) Pyridopyrimidinone Substituent (Position 2) Key Structural Features Potential Implications
Target Compound 3-Methoxypropyl Benzylamino - Methoxypropyl enhances hydrophilicity.
- Benzylamino may improve membrane permeability.
Balanced solubility and bioavailability .
Analog 1
2-(Benzylamino)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Tetrahydrofuran-2-ylmethyl Benzylamino - Furan-derived group increases rigidity.
- Polar oxygen atom may alter binding affinity.
Enhanced stereochemical specificity in target interactions.
Analog 2
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
2-Phenylethyl Ethylamino - Phenylethyl introduces hydrophobicity.
- Ethylamino reduces steric hindrance.
Higher lipophilicity, potentially improved CNS penetration.
Analog 3
2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Isopropyl Allylamino - Isopropyl increases steric bulk.
- Allylamino offers reactivity for conjugation.
Possible use in prodrug design or covalent inhibitors.

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